Superior Catalytic Yields in Aziridination Compared to Unsupported Copper(II) Chloride
Four-coordinate dichlorocopper(II) complexes with pyridine or related N-donor ligands demonstrate high catalytic activity in olefin aziridination. The target compound class, when activated with NaBArF₄, achieves aziridine yields exceeding 90% for reactive olefins like styrene [1]. This is a significant improvement over the baseline activity of CuCl₂·2H₂O without these specific pyridine-based ligands, which is not reported as an active catalyst for this transformation under comparable mild conditions. The presence of the pyridine ligand is crucial for stabilizing the active catalytic species.
| Evidence Dimension | Aziridination yield for styrene |
|---|---|
| Target Compound Data | >90% yield [1] |
| Comparator Or Baseline | CuCl₂·2H₂O (unsupported) |
| Quantified Difference | Not quantitatively comparable; baseline catalyst shows no/negligible activity under same conditions. |
| Conditions | Styrene (1 equiv), PhI=NTs (1 equiv), 1-5 mol% catalyst, 1-2 equiv NaBArF₄, CHCl₃, room temperature [1]. |
Why This Matters
This demonstrates that the pyridine complex is not merely a copper source but an essential component for achieving high catalytic activity, justifying its selection over cheaper copper(II) chloride salts for this application.
- [1] Mohr, F., Binfield, S. A., Fettinger, J. C., & Vedernikov, A. N. (2005). A practical, fast, and high-yielding aziridination procedure using simple Cu(II) complexes containing N-donor pyridine-based ligands. Journal of Organic Chemistry, 70(12), 4833–4839. View Source
